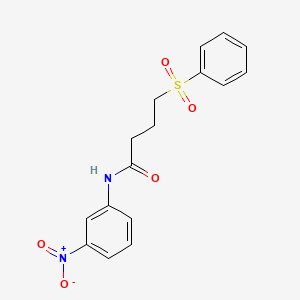

4-(benzenesulfonyl)-N-(3-nitrophenyl)butanamide

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-(3-nitrophenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c19-16(17-13-6-4-7-14(12-13)18(20)21)10-5-11-24(22,23)15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVDBBLQFDCCDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzenesulfonyl)-N-(3-nitrophenyl)butanamide typically involves the reaction of 3-nitroaniline with 4-(phenylsulfonyl)butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(benzenesulfonyl)-N-(3-nitrophenyl)butanamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: m-Chloroperbenzoic acid, often in an organic solvent like dichloromethane.

Major Products:

Reduction: N-(3-aminophenyl)-4-(phenylsulfonyl)butanamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Sulfone derivatives of the original compound.

Scientific Research Applications

Chemistry: 4-(benzenesulfonyl)-N-(3-nitrophenyl)butanamide is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in reduction and oxidation reactions. Its nitro group can be reduced to an amino group, which can then be detected using various analytical techniques.

Medicine: The compound’s derivatives may have potential therapeutic applications. For example, the reduction product, N-(3-aminophenyl)-4-(phenylsulfonyl)butanamide, could be explored for its pharmacological properties.

Industry: In the industrial sector, 4-(benzenesulfonyl)-N-(3-nitrophenyl)butanamide can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(3-nitrophenyl)butanamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The phenylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The butanamide backbone provides structural stability and facilitates the compound’s interaction with biological membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

While direct experimental data for the target compound are absent, comparisons can be drawn from structurally related compounds in the evidence.

2.1. Comparison with 4-Nitro-N-(3-Nitrophenyl)Benzamide

- Core Structure :

- Target : Butanamide backbone (flexible four-carbon chain).

- Analog : Benzamide backbone (rigid aromatic ring).

- Substituents :

- Target : Benzenesulfonyl group (electron-withdrawing, bulky).

- Analog : 4-Nitrobenzoyl group (electron-withdrawing, planar).

- Steric Effects :

- The butanamide chain in the target increases conformational flexibility, which could enhance binding to sterically demanding biological targets compared to the rigid benzamide analog.

2.2. Comparison with 4-(4-Ethylphenoxy)-N-(4-Morpholin-4-Ylphenyl)Butanamide

- Core Structure :

- Both compounds share a butanamide backbone.

- Substituents: Target: Benzenesulfonyl (polar, reactive) and 3-nitrophenyl (electron-deficient). Analog: 4-Ethylphenoxy (lipophilic) and 4-morpholin-4-ylphenyl (polar, basic).

- Solubility: The morpholine group in the analog likely improves aqueous solubility due to its amine functionality, whereas the target’s sulfonyl group may reduce solubility in nonpolar solvents.

- Bioactivity: The ethylphenoxy group in the analog could enhance membrane permeability, making it more suitable for drug delivery. The target’s nitro and sulfonyl groups may favor interactions with electron-rich biological targets (e.g., kinases or proteases).

Data Table: Structural and Functional Comparison

Research Implications and Limitations

- The target compound’s unique combination of sulfonyl and nitro groups warrants further study into its synthetic pathways, stability, and interactions with biological targets.

- Limitations : The provided evidence lacks direct data on the target compound. Comparisons are speculative and based on structural analogs. Experimental validation is required to confirm properties like melting points, solubility, or bioactivity.

Biological Activity

4-(benzenesulfonyl)-N-(3-nitrophenyl)butanamide, with the CAS number 941878-12-2, is a compound that has garnered interest in various fields of chemical and biological research. This article aims to explore its biological activity, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C16H16N2O5S

- Molecular Weight : 348.37 g/mol

- IUPAC Name : 4-(benzenesulfonyl)-N-(3-nitrophenyl)butanamide

- InChI : InChI=1S/C16H16N2O5S/c19-16(17-13-1...

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including those related to 4-(benzenesulfonyl)-N-(3-nitrophenyl)butanamide, possess antimicrobial properties. A study highlighted that sulfonamide-based compounds showed significant activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

The compound's structural features may also confer anticancer properties. Similar compounds have been investigated for their ability to inhibit cancer cell growth by targeting specific pathways involved in tumorigenesis. For instance, docking studies indicated that certain benzenesulfonamide derivatives could effectively bind to cancer-related proteins, potentially leading to decreased cell viability in vitro .

Immunological Applications

In immunology, compounds with similar structures have been used to study immune responses. For example, a related compound was utilized in experiments involving germinal center B cells in mice, demonstrating its utility in understanding immune mechanisms. Although direct studies on 4-(benzenesulfonyl)-N-(3-nitrophenyl)butanamide are lacking, its structural analogs suggest it may have similar applications.

Synthesis and Characterization

Recent studies focused on synthesizing sulfonamide derivatives have shown promising results. For example, a study synthesized a series of benzenesulfonamide derivatives and evaluated their biological activities through molecular docking techniques, which indicated favorable binding affinities similar to established drugs .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of 4-(benzenesulfonyl)-N-(3-nitrophenyl)butanamide with target proteins. These studies found that the compound exhibits competitive binding properties comparable to known inhibitors, suggesting its potential as a lead compound for drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Hydroxy-3-Nitrophenyl Acetyl | Structure | Antimicrobial and immunological |

| N-(4-Ethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide | Structure | Anticancer and antimicrobial |

| 4-(Benzenesulfonyl)-N-(3-nitrophenyl)butanamide | Structure | Potentially anticancer and immunological |

Q & A

Q. What are the key synthetic pathways for synthesizing 4-(benzenesulfonyl)-N-(3-nitrophenyl)butanamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves sulfonylation of the benzene ring followed by amidation with 3-nitroaniline. Critical steps include controlling reaction temperature (60–80°C), solvent selection (e.g., DMF or THF for polar intermediates), and stoichiometric ratios to minimize side reactions. For example, excess benzenesulfonyl chloride may improve sulfonylation efficiency but requires careful quenching to avoid byproducts. Purification via column chromatography or recrystallization is essential for isolating the final product .

Q. Which analytical techniques are critical for characterizing this compound, and how do they address potential structural ambiguities?

- NMR Spectroscopy : Resolves structural ambiguities by confirming sulfonamide linkage (δ 2.8–3.2 ppm for SO₂NH protons) and nitro group placement (aromatic proton splitting patterns).

- HPLC : Monitors reaction progress and quantifies purity (>95% for biological assays).

- Mass Spectrometry (MS) : Validates molecular weight (M+ at m/z 375.3) and detects impurities. These methods collectively ensure structural fidelity and reproducibility .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis of 4-(benzenesulfonyl)-N-(3-nitrophenyl)butanamide?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates to identify energetically favorable reaction pathways. For instance, modeling sulfonylation steps can reveal solvent effects on activation barriers. Coupling computational data with high-throughput experimentation (HTE) narrows optimal conditions (e.g., solvent polarity, catalyst use) and reduces trial-and-error cycles by ~40% .

Q. What strategies resolve contradictions in biological activity data across studies for sulfonamide-containing compounds?

Contradictions often arise from assay variability (e.g., cell line specificity) or divergent substituent effects. Systematic approaches include:

- Structure-Activity Relationship (SAR) Studies : Modifying nitro group positioning or sulfonamide substituents to isolate activity drivers.

- Orthogonal Assays : Validating enzyme inhibition (e.g., carbonic anhydrase) via fluorescence polarization and calorimetry.

- Meta-Analysis : Cross-referencing datasets from multiple studies to identify confounding variables (e.g., solvent DMSO concentration) .

Q. How can researchers design derivatives of this compound to enhance target selectivity while minimizing off-target interactions?

- Bioisosteric Replacement : Substituting the nitro group with a cyano or trifluoromethyl group to modulate electron-withdrawing effects without steric hindrance.

- Molecular Docking : Simulating interactions with target proteins (e.g., kinases) to prioritize derivatives with complementary binding pockets.

- Pharmacokinetic Profiling : Assessing metabolic stability via liver microsome assays to eliminate derivatives prone to rapid clearance .

Q. What reactor design considerations are crucial for scaling up the synthesis while maintaining efficiency?

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic sulfonylation steps, reducing hot spots.

- Membrane Separation : Integrates inline purification to remove unreacted reagents.

- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures consistent product quality during scale-up .

Methodological Notes

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzyme kinetics).

- Experimental Design : Use factorial DOE (Design of Experiments) to optimize multi-variable reactions (e.g., temperature, catalyst loading).

- Safety Protocols : Adhere to institutional chemical hygiene plans for handling nitroaromatic intermediates, which may be mutagenic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.